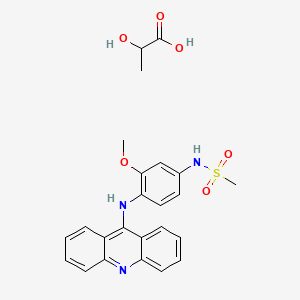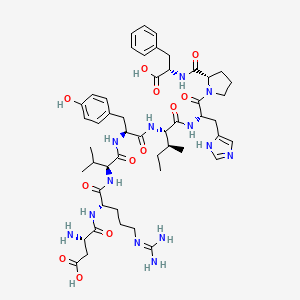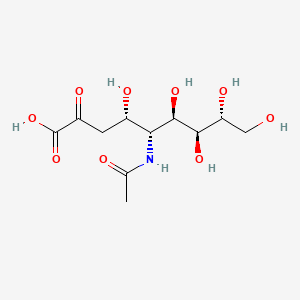![molecular formula C22H20N2O5S B1665016 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 103788-05-2](/img/structure/B1665016.png)
5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AD-5075 involves multiple steps, starting with the preparation of the oxazole ring. The key steps include:
Formation of the oxazole ring: This involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to form the oxazole ring.
Attachment of the thiazolidinedione ring: The oxazole intermediate is then reacted with 4-bromomethylphenol in the presence of a base to form the corresponding ether.
Industrial Production Methods
Industrial production of AD-5075 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-scale synthesis of intermediates: This involves the preparation of the oxazole and thiazolidinedione intermediates in large quantities.
Optimization of reaction conditions: This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AD-5075 undergoes various types of chemical reactions, including:
Oxidation: AD-5075 can undergo oxidation reactions, particularly at the thiazolidinedione ring.
Reduction: The compound can also undergo reduction reactions, especially at the oxazole ring.
Substitution: AD-5075 can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of AD-5075, as well as substituted derivatives at the phenyl ring .
Scientific Research Applications
AD-5075 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazolidinedione derivatives.
Biology: AD-5075 is used in studies related to its role as a peroxisome proliferator-activated receptor gamma agonist and its effects on cellular metabolism.
Medicine: The compound is studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Industry: AD-5075 is used in the development of new drugs and therapeutic agents.
Mechanism of Action
AD-5075 exerts its effects by acting as a peroxisome proliferator-activated receptor gamma agonist. This receptor is involved in the regulation of glucose and lipid metabolism. By activating this receptor, AD-5075 enhances insulin sensitivity and improves glucose uptake in cells. The molecular targets and pathways involved include the activation of peroxisome proliferator-activated receptor gamma and the subsequent regulation of genes involved in glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes.
Rosiglitazone: Similar to pioglitazone, it is also used as an insulin sensitizer in the treatment of type 2 diabetes.
Uniqueness of AD-5075
AD-5075 is unique in its chemical structure, particularly the presence of the oxazole ring, which distinguishes it from other peroxisome proliferator-activated receptor gamma agonists. This unique structure contributes to its specific binding affinity and activity at the peroxisome proliferator-activated receptor gamma .
Properties
CAS No. |
103788-05-2 |
|---|---|
Molecular Formula |
C22H20N2O5S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O5S/c1-13-19(23-21(29-13)15-5-3-2-4-6-15)17(25)12-28-16-9-7-14(8-10-16)11-18-20(26)24-22(27)30-18/h2-10,17-18,25H,11-12H2,1H3,(H,24,26,27) |
InChI Key |
YVQKIDLSVHRBGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-(2-(5-methyl-2-phenyl-4-oxazolyl)-2-hydroxyethoxy)benzyl)-2,4-thiazolidinedione AD 5075 AD-5075 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

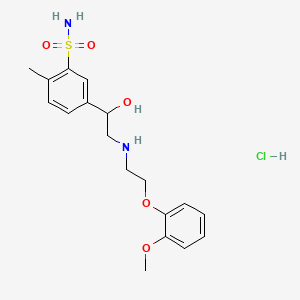

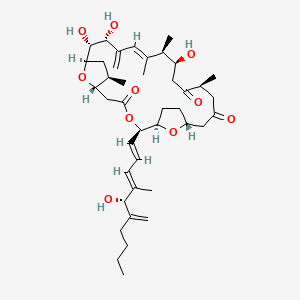
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)

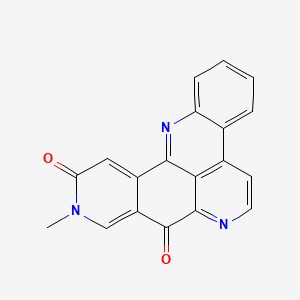

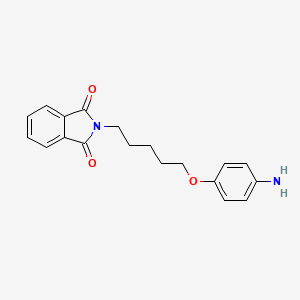

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
